4-tert-Butyl-2-hydroxybenzaldehyde
Overview
Description
4-tert-Butyl-2-hydroxybenzaldehyde , also known by its systematic name 3,5-di-tert-butyl-4-hydroxybenzaldehyde , is a chemical compound with the empirical formula C₁₁H₁₄O₂ and a molecular weight of 178.23 g/mol . It belongs to the class of aromatic aldehydes and is characterized by its unique structural features.
Synthesis Analysis
The synthesis of this compound involves several methods, including the reaction of 4-tert-butylphenol with phosgene or thionyl chloride to form the corresponding chloroformate . Subsequent treatment with aqueous sodium hydroxide leads to the desired aldehyde product .
Molecular Structure Analysis
The compound’s molecular structure consists of a benzene ring substituted with a tert-butyl group at positions 3 and 5 , along with an aldehyde functional group at position 4 . The tert-butyl groups contribute to its steric hindrance and stability .
Scientific Research Applications
Synthesis and Chemical Transformations
- Synthesis of Therapeutic Compounds : A method for synthesizing tert-butyl-hydroxylated 3,5-di-tert-butyl-4-hydroxybenzaldehyde has been developed, contributing to the synthesis of significant metabolites of antiarthritic drug candidates (Inagaki, Matsumoto, & Tsuri, 2003).
- Copper(II) Complexes : 4-tert-Butyl-2-hydroxybenzaldehyde is used in the synthesis of Copper(II) complexes, which are significant for understanding ligand-based oxidations (Sylvestre, Wolowska, Kilner, McInnes, & Halcrow, 2005).
- Organophosphorus Derivatives : It serves as a starting material for synthesizing organophosphorus derivatives of 2,6-di-tert-butyl-4-methylphenol, a compound with potential applications in various fields (Prishchenko et al., 2008).
Mechanism of Action
Target of Action
It is known that this compound is an important intermediate for the synthesis of medicines, dyes, flavor, and fragrance compounds .
Mode of Action
It is reported to be formed during the partial oxidation of 4-tert-butyltoluene by hydrogen peroxide in glacial acetic acid, catalyzed by bromide ions in combination with cobalt (II) acetate or cerium (III) acetate . This suggests that it may interact with its targets through oxidation reactions.
Properties
IUPAC Name |
4-tert-butyl-2-hydroxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-11(2,3)9-5-4-8(7-12)10(13)6-9/h4-7,13H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYRSLWPKZKASRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30548849 | |
Record name | 4-tert-Butyl-2-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30548849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66232-34-6 | |
Record name | 4-tert-Butyl-2-hydroxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66232-34-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-tert-Butyl-2-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30548849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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